molecular formula C13H16N2O5 B14694916 4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid CAS No. 31595-01-4

4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B14694916
CAS No.: 31595-01-4
M. Wt: 280.28 g/mol
InChI Key: CJWLXSLBHAYVCN-UHFFFAOYSA-N
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Description

4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a 3,4-dimethoxyphenyl group attached to an imidazolidine ring, which is further substituted with a carboxylic acid group. The presence of these functional groups makes it a versatile molecule for chemical synthesis and potential biological activities.

Preparation Methods

The synthesis of 4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzylamine with glyoxylic acid to form an intermediate, which is then cyclized to produce the desired imidazolidine derivative. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but can include derivatives with modified functional groups or new ring structures.

Scientific Research Applications

4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth, leading to therapeutic effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activities.

Properties

CAS No.

31595-01-4

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid

InChI

InChI=1S/C13H16N2O5/c1-19-9-4-3-8(5-10(9)20-2)6-13(11(16)17)7-14-12(18)15-13/h3-5H,6-7H2,1-2H3,(H,16,17)(H2,14,15,18)

InChI Key

CJWLXSLBHAYVCN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2(CNC(=O)N2)C(=O)O)OC

Origin of Product

United States

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